molecular formula C10H10BrNO3S2 B2936267 5-bromo-N-(2-(furan-3-yl)ethyl)thiophene-2-sulfonamide CAS No. 1428355-17-2

5-bromo-N-(2-(furan-3-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2936267
CAS RN: 1428355-17-2
M. Wt: 336.22
InChI Key: MFBHPMBNUHAMGH-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(furan-3-yl)ethyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a sulfonamide derivative of thiophene and has a bromine atom and furan ring in its molecular structure. In

Scientific Research Applications

Synthesis and Derivatization

Novel derivatization methods for thiophene- and furan-sulfonamides have been explored, providing pathways for the synthesis of various derivatives. These methods involve chlorosulfonation and free radical bromination, leading to precursors for amine derivatives and phenol-based reactions for efficient alkylation with Mannich reagents. Such methodologies are crucial for synthesizing a wide range of sulfonamide derivatives with potential applications in medicinal chemistry and materials science (Hartman & Halczenko, 1990).

Urease Inhibition and Antibacterial Activities

A study focusing on the synthesis of thiophene sulfonamide derivatives through Suzuki cross-coupling reactions revealed significant urease inhibition and hemolytic activities. The impact of various functional groups on these activities was highlighted, showing the potential of these compounds in developing new antibacterial agents and treatments for conditions associated with urease activity (Noreen et al., 2017).

Catalytic Applications

The use of sulfonamides in catalysis has been demonstrated, where sulfonated graphene oxide showed superior performance in the conversion of 5-(hydroxymethyl)-2-furfural into biofuels or fuel additives. This highlights the role of sulfonamides in promoting sustainable chemical processes and the production of renewable energy sources (Antunes et al., 2014).

Drug Discovery and Medicinal Chemistry

The incorporation of thiophene and furan rings in drug molecules has been widely explored due to their stability and ease of functionalization. These heterocycles are integral in the development of therapeutic agents, serving as scaffolds or synthons in various drug discovery projects (Sperry & Wright, 2005).

Solubilization and Partitioning Studies

Investigations into the solubilization behavior of thiophene derivatives in micellar solutions of anionic surfactants have provided insights into their interactions and partition coefficients. Such studies are vital for understanding the physicochemical properties of these compounds and their implications in pharmaceutical formulations and chemical processes (Saeed et al., 2017).

properties

IUPAC Name

5-bromo-N-[2-(furan-3-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3S2/c11-9-1-2-10(16-9)17(13,14)12-5-3-8-4-6-15-7-8/h1-2,4,6-7,12H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBHPMBNUHAMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CCNS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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